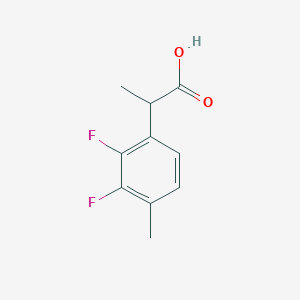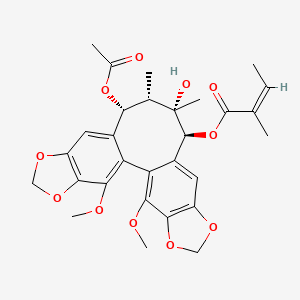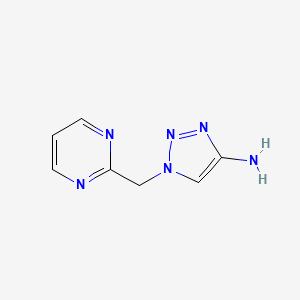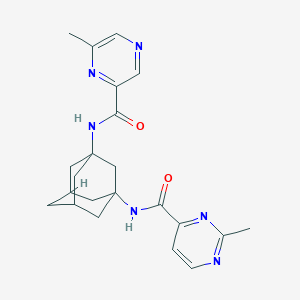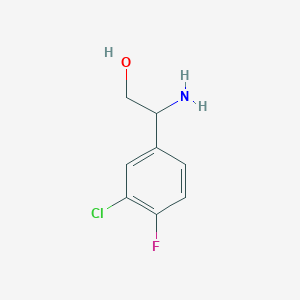![molecular formula C14H13BFNO3 B13060226 Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B13060226.png)
Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- is a versatile compound in organic chemistry It is a derivative of boronic acid, which is known for its ability to form stable covalent bonds with diols, making it useful in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s quality .
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the carbonyl group to an alcohol.
Substitution: Involves replacing the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenyl derivatives. These products are valuable intermediates in further chemical synthesis .
Applications De Recherche Scientifique
Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- has numerous applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, essential in synthesizing complex organic molecules.
Biology: Acts as a molecular probe for detecting diols in biological systems.
Medicine: Investigated for its potential as a drug candidate due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- involves its interaction with molecular targets through its boronic acid group. This group forms reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain these functional groups. The compound’s fluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
Uniqueness
Compared to other fluorophenylboronic acids, boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- is unique due to its additional carbonyl and amino groups.
Propriétés
Formule moléculaire |
C14H13BFNO3 |
|---|---|
Poids moléculaire |
273.07 g/mol |
Nom IUPAC |
[3-[(2-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO3/c16-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(8-10)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
Clé InChI |
WCSGCLNGIHPZSM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


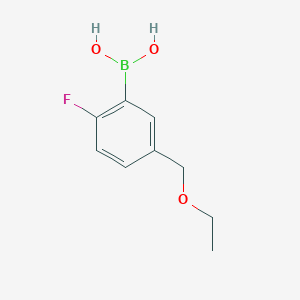


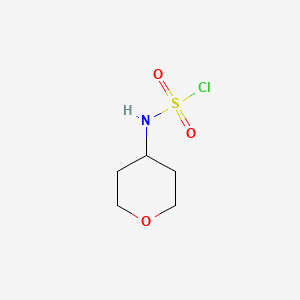
![2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13060171.png)
![tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13060175.png)
![4,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1H-[1,4]oxazino[4,3,2-de]pyrimido[5,4-b]quinoxaline-8,10(2H,9H)-dione](/img/structure/B13060184.png)
